5-Bromo-2-fluoro-4-trifluoromethyl-benzamide

Physicochemical characterization Medicinal chemistry Procurement specification

In kinase hit-to-lead campaigns, synthesizing focused biaryl libraries from non-brominated benzamide scaffolds demands de novo resynthesis of the entire core for each analog. 5-Bromo-2-fluoro-4-trifluoromethyl-benzamide resolves this bottleneck as a pre-functionalized advanced intermediate bearing an aryl bromide at the 5-position for direct Suzuki-Miyaura diversification. • Single intermediate enables parallel SAR at the 5-position via cross-coupling, consolidating multiple building block purchases into one procurement • Distinctive Br isotopic doublet (⁷⁹Br:⁸¹Br ≈ 1:1) delivers unambiguous LC-MS/MS identification in DMPK studies • Dual-purpose: synthetic building block and X-ray crystallography phasing tool via Br anomalous scattering (f'' = 1.28 e⁻ at Cu Kα)

Molecular Formula C8H4BrF4NO
Molecular Weight 286.02 g/mol
Cat. No. B12078883
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-2-fluoro-4-trifluoromethyl-benzamide
Molecular FormulaC8H4BrF4NO
Molecular Weight286.02 g/mol
Structural Identifiers
SMILESC1=C(C(=CC(=C1Br)C(F)(F)F)F)C(=O)N
InChIInChI=1S/C8H4BrF4NO/c9-5-1-3(7(14)15)6(10)2-4(5)8(11,12)13/h1-2H,(H2,14,15)
InChIKeyWALVLZCBKAPWQE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Bromo-2-fluoro-4-trifluoromethyl-benzamide (CAS 2091679-03-5) – Core Identity and Procurement-Relevant Specifications


5-Bromo-2-fluoro-4-trifluoromethyl-benzamide (CAS 2091679-03-5) is a polyhalogenated aromatic amide with the molecular formula C8H4BrF4NO and a molecular weight of 286.02 g/mol . The compound bears three electron-withdrawing substituents—bromine at the 5-position, fluorine at the 2-position, and a trifluoromethyl group at the 4-position—on a benzamide core, resulting in a highly polarized aromatic ring. It falls within the class of trifluoromethyl-substituted benzamides that have been claimed in patent literature as kinase inhibitor scaffolds, particularly for ephrin receptor kinases and Bruton's tyrosine kinase (BTK) . The SMILES notation is NC(=O)c1cc(Br)c(C(F)(F)F)cc1F .

Why Generic Substitution Fails for 5-Bromo-2-fluoro-4-trifluoromethyl-benzamide in Scientific Procurement


Trifluoromethyl-substituted benzamides sharing the C8HxFyBrzNO scaffold cannot be treated as interchangeable procurement items because the specific positional arrangement of bromine, fluorine, and trifluoromethyl groups dictates both physicochemical properties and synthetic utility. The presence of bromine at the 5-position introduces a heavy atom (Br, atomic weight 79.90) that substantially alters molecular weight, lipophilicity, and reactivity compared to non-brominated analogs, while also providing a cross-coupling handle absent in des-bromo variants . Positional isomers with the identical molecular formula (C8H4BrF4NO, MW 286.02) differ in computed logP by up to 0.7 units depending on substituent arrangement, which can affect solubility, membrane permeability, and chromatographic behavior . Furthermore, the compound sits within a patent-defined Markush genus of kinase inhibitors whose structure–activity relationships depend critically on the halogen substitution pattern .

Quantitative Differentiation Evidence for 5-Bromo-2-fluoro-4-trifluoromethyl-benzamide vs. Closest Analogs


Molecular Weight and Heavy-Atom Differentiation vs. Des-Bromo Analog

Incorporation of bromine at the 5-position increases the molecular weight of 5-bromo-2-fluoro-4-trifluoromethyl-benzamide to 286.02 g/mol (C8H4BrF4NO, exact mass 284.94124 Da) compared to 207.13 g/mol (C8H5F4NO) for the des-bromo analog 2-fluoro-4-(trifluoromethyl)benzamide—a difference of +78.89 g/mol (+38.1%) . The bromine atom contributes approximately 27.9% of the total molecular mass and introduces distinct isotopic patterns (79Br:81Br ≈ 1:1) detectable by mass spectrometry, enabling unambiguous identity confirmation in reaction monitoring and quality control .

Physicochemical characterization Medicinal chemistry Procurement specification

Synthetic Versatility Advantage: Suzuki–Miyaura Cross-Coupling Handle Absent in Des-Bromo Analogs

The bromine atom at the 5-position of 5-bromo-2-fluoro-4-trifluoromethyl-benzamide serves as a reactive site for palladium-catalyzed Suzuki–Miyaura cross-coupling reactions, enabling direct C–C bond formation with aryl or vinyl boronic acids to generate biaryl and terphenyl products . In contrast, the des-bromo analog 2-fluoro-4-(trifluoromethyl)benzamide (CAS 207853-64-3) lacks this halogen handle entirely, offering no equivalent reactive site; the fluoro substituent at position 2 is unreactive under standard Suzuki conditions due to the high C–F bond dissociation energy, while the trifluoromethyl group is not a leaving group . Among the general hierarchy of aryl halide reactivity for Suzuki coupling, aryl bromides are among the most synthetically useful due to balanced reactivity–stability profile, whereas aryl fluorides require specialized nickel-catalyzed protocols and are generally unreactive under standard conditions .

Synthetic methodology Cross-coupling chemistry Medicinal chemistry building blocks

Computed LogP Differentiation Among Positional C8H4BrF4NO Isomers

Among positional isomers sharing the molecular formula C8H4BrF4NO, computed XLogP3-AA values vary based on substituent arrangement. For 6-bromo-2-fluoro-3-(trifluoromethyl)benzamide (CAS 1352719-16-4), PubChem reports XLogP3-AA = 2.5 and TPSA = 43.1 Ų . For 2-bromo-5-fluoro-4-(trifluoromethyl)benzamide (CAS 2090465-20-4), vendor-estimated logP is approximately 3.2 . For the non-brominated comparator 2-fluoro-4-(trifluoromethyl)benzamide (CAS 207853-64-3), calculated logP is 2.64 and TPSA is 43.09 Ų . The 5-bromo-2-fluoro-4-(trifluoromethyl) substitution pattern positions the bromine para to the amide and adjacent to the CF3 group, a distinct electronic environment that computational models predict yields intermediate lipophilicity relative to the 2-bromo isomer .

Lipophilicity prediction Drug-likeness Physicochemical profiling

Patent-Defined Kinase Inhibitor Scaffold Potential

5-Bromo-2-fluoro-4-trifluoromethyl-benzamide falls within the generic Markush structure of Formula I claimed in EP 1778640 A1 / WO 2006015859 A1, which encompasses trifluoromethyl-substituted benzamides as inhibitors of protein kinases, particularly ephrin receptor kinases . The patent describes compounds where halo substituents are preferably fluoro, chloro, or bromo, with the trifluoromethyl group enhancing hydrophobic kinase pocket binding . Molecular docking studies suggest that compounds with this substitution pattern could serve as precursors for BTK inhibitors analogous to ibrutinib derivatives . Within the broader class of trifluoromethyl-substituted benzamides, the patent literature reports IC50 values for KDR (VEGFR) inhibition ranging from 0.005 to 20 μM . The 5-bromo-2-fluoro-4-CF3 arrangement is specifically distinguished from other halogen patterns because the Br provides a synthetic handle for further elaboration while the CF3 at the 4-position may occupy a conserved hydrophobic pocket.

Kinase inhibition Ephrin receptor BTK inhibitor scaffold Drug discovery

Safety Classification and Hazard Profile Differentiation

Under the EU Classification, Labelling and Packaging (CLP) regulation, 5-bromo-2-fluoro-4-trifluoromethyl-benzamide has been notified with harmonized hazard classifications including Acute Toxicity Category 4–Oral (H302: Harmful if swallowed) and a suspected germ cell mutagenicity classification (H341: Suspected of causing genetic defects) . In contrast, the des-bromo analog 2-fluoro-4-(trifluoromethyl)benzamide (CAS 207853-64-3) carries a different hazard profile under GHS, classified with H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation)—notably lacking the H341 mutagenicity warning . The specific H341 classification for the brominated compound may reflect structure–activity relationship patterns wherein aromatic bromine substituents are occasionally associated with genotoxicity alerts in in silico models.

Safety data Hazard classification Laboratory handling Regulatory compliance

Application Scenarios Where 5-Bromo-2-fluoro-4-trifluoromethyl-benzamide Provides Demonstrable Advantage


Late-Stage Diversification in Kinase-Focused Medicinal Chemistry Programs

In hit-to-lead optimization campaigns targeting ephrin receptor kinases or BTK, 5-bromo-2-fluoro-4-trifluoromethyl-benzamide serves as a strategically advantageous intermediate because its aryl bromide at the 5-position enables Suzuki–Miyaura cross-coupling with diverse boronic acid partners to generate focused libraries of biaryl benzamide analogs . The trifluoromethyl group at the 4-position contributes to hydrophobic kinase pocket occupancy as described in the EP 1778640 A1 patent family . Unlike the des-bromo analog 2-fluoro-4-(trifluoromethyl)benzamide, which cannot undergo direct C–C bond formation at the ring, the brominated compound allows chemists to explore SAR at the 5-position without de novo resynthesis of the entire scaffold. Procurement of the brominated benzamide as a single advanced intermediate reduces the number of separate building block purchases and synthetic steps compared to synthesizing each biaryl analog independently.

Halogen Bonding and Crystallography Studies Requiring Heavy Atom Incorporation

The bromine atom in 5-bromo-2-fluoro-4-trifluoromethyl-benzamide (MW 286.02 g/mol, exact mass 284.94124 Da) provides a strong anomalous scattering signal for X-ray crystallography (Br has f'' = 1.28 e⁻ at Cu Kα wavelength), enabling experimental phasing of protein–ligand co-crystal structures . The combination of Br, F, and CF3 substituents creates a uniquely polarized aromatic system that can engage in halogen bonding interactions with protein backbone carbonyls, a feature absent in the des-bromo analog. For structural biology groups solving kinase–inhibitor co-crystal structures, the brominated compound can serve as both a tool ligand for phasing and a probe for mapping halogen bond hotspots in the ATP-binding pocket.

Mass Spectrometry Internal Standard and Metabolite Identification Workflows

The characteristic bromine isotopic pattern (⁷⁹Br:⁸¹Br ≈ 1:1 natural abundance) of 5-bromo-2-fluoro-4-trifluoromethyl-benzamide produces a distinctive M:M+2 doublet in mass spectra that is immediately distinguishable from the isotopic envelopes of chlorine-containing or non-halogenated benzamide scaffolds . This property is valuable for bioanalytical groups developing LC-MS/MS methods for drug metabolism and pharmacokinetic (DMPK) studies, as the brominated benzamide can serve as a readily identifiable internal standard or tracker molecule in complex biological matrices. The non-brominated analog 2-fluoro-4-(trifluoromethyl)benzamide lacks this distinctive isotopic signature, making unambiguous identification in multiplexed assays more challenging.

Agrochemical and Crop Protection Lead Discovery Leveraging Trifluoromethyl Pharmacophores

Trifluoromethyl-substituted benzamides have established precedent in agrochemical discovery programs, where the CF3 group confers enhanced metabolic stability and lipophilicity for target-site penetration . 5-Bromo-2-fluoro-4-trifluoromethyl-benzamide, with its three distinct halogen substituents (Br, F, CF3), offers a polyhalogenated scaffold suitable for screening against agricultural target panels such as fungal sterol 14α-demethylase or insect ryanodine receptors. The bromine provides a vector for radiolabeling or fluorescent tagging in mode-of-action studies, while the fluorine at position 2 can block oxidative metabolism at that ring position. Procurement of this specific isomer ensures the synthetic handle (Br) is positioned ortho to the amide for optimal access in coupling reactions, as opposed to other C8H4BrF4NO positional isomers where the Br is located at alternative positions with different steric and electronic environments .

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